

Spectroscopic Profile of a Cathinone Derivative: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5,8,11-Tetraoxatetradec-13-ene*

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Disclaimer: The spectroscopic data presented in this document is for the compound 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD), a structural analog of 1-(2-fluorophenyl)-2-(methylamino)propan-1-one (CAS 19685-21-3). The CAS number 19685-21-3 has been associated with multiple chemical structures in various databases. Due to a lack of publicly available, comprehensive spectroscopic data for 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, the data for its close analog is provided as a reference. Researchers should be aware that the difference in the fluorine substitution position (ortho- vs. para-) and the alkyl chain length will result in variations in the actual spectroscopic values.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectroscopic characteristics of a representative synthetic cathinone. The information includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.17	m	-	2H, Aromatic
7.45	m	-	2H, Aromatic
5.26	t	5.3	1H, CH
2.56	s	-	3H, N-CH ₃
1.90-1.98	m	-	1H, CH ₂
1.78-1.87	m	-	1H, CH ₂
1.26-1.38	m	-	1H, CH ₂
1.02-1.15	m	-	1H, CH ₂
0.78	t	7.3	3H, CH ₃
9.59	bs	-	2H, N-H

Table 2: ^{13}C NMR Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
195.31	-	C=O
167.55, 165.02	254.4	C-F
132.47, 132.37	9.8	Aromatic CH
131.30	-	Aromatic C
116.53, 116.51	22.1	Aromatic CH
62.31	-	CH
31.98	-	CH ₂
31.78	-	CH ₂
17.54	-	N-CH ₃
14.10	-	CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

Wavenumber (cm ⁻¹)	Description
1690	C=O stretching
1598	C-C aromatic ring stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

m/z	Ion
210	[M+H] ⁺
123	[Fragment]
95	[Fragment]
86	[Base Peak]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of synthetic cathinones. These methods are based on established procedures for the characterization of novel psychoactive substances.[\[1\]](#)[\[2\]](#)

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- A larger number of scans will be required compared to ^1H NMR to obtain a good quality spectrum.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, the KBr pellet method can be used.[1]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or KBr pellet.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

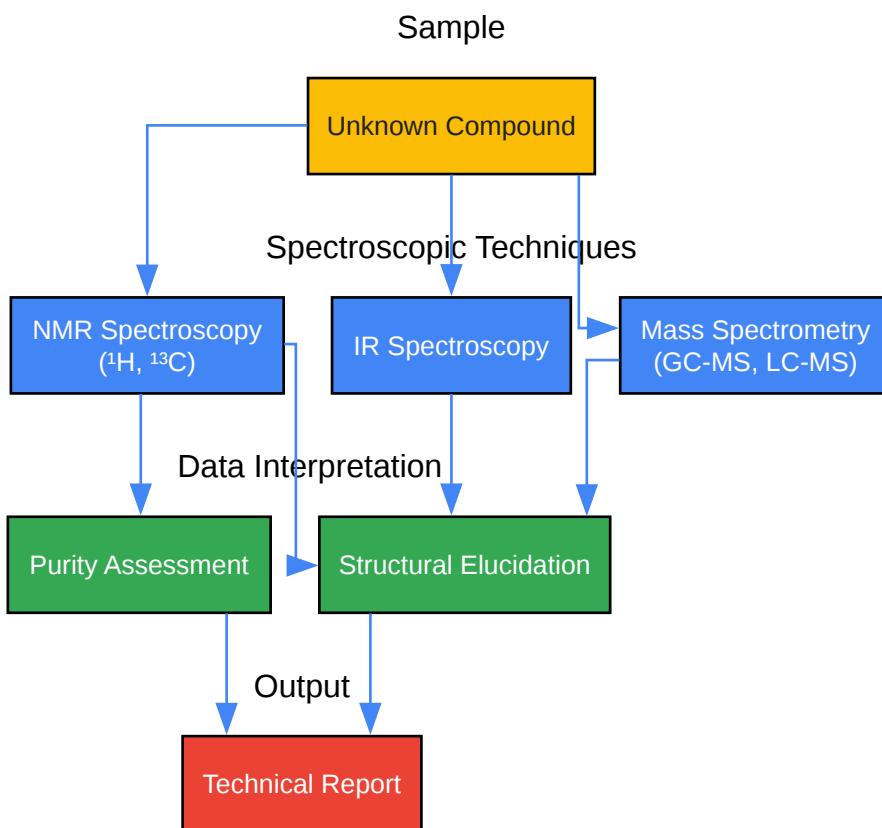
- GC-MS Analysis:
 - Chromatographic Separation: Use a capillary column suitable for the analysis of semi-volatile organic compounds. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature.
 - Ionization: Electron Ionization (EI) is commonly used for GC-MS.
 - Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-500).
- LC-MS Analysis:
 - Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
 - Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for cathinone analysis.
 - Mass Analysis: Can be performed using various types of mass analyzers, such as a quadrupole, ion trap, or time-of-flight (TOF).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Comparison with spectral libraries can aid in identification.[\[2\]](#)

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound.

Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of a Cathinone Derivative: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010315#cas-19685-21-3-spectroscopic-data-nmr-ir-mass-spec>

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